molecular formula C12H15NO4S B13286980 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1432682-05-7

4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13286980
CAS No.: 1432682-05-7
M. Wt: 269.32 g/mol
InChI Key: SWUNZHYDPDHPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name of the compound, 4-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid , reflects its core pyrrolidine ring substituted at positions 3 and 4. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) bears a carboxylic acid group at position 3 and a 4-methylbenzenesulfonyl moiety at position 4. The sulfonyl group (–SO₂–) bridges the aromatic 4-methylphenyl ring to the pyrrolidine, creating a planar sulfonamide-like linkage.

The molecular formula is C₁₂H₁₅NO₄S , with a molar mass of 285.32 g/mol . The stereochemistry at positions 3 and 4 depends on the synthetic route, though crystallographic data often reveal a cis or trans arrangement between the sulfonyl and carboxylate groups.

Crystallographic Characterization and Bond Length Analysis

X-ray diffraction studies of analogous sulfonylated pyrrolidines provide insights into the bond lengths and angles of this compound. For example, in the structurally related 1-[(4-methylbenzene)sulfonyl]pyrrolidine , the following key bond lengths were observed:

Bond Type Length (Å)
S=O (sulfonyl) 1.435–1.436
S–C (aromatic) 1.770
S–N (pyrrolidine) 1.625
C–O (carboxylic acid) 1.21–1.34

In 4-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid, the sulfonyl group adopts a tetrahedral geometry around sulfur, with bond angles approximating 107.7° for N–S–C. The pyrrolidine ring exhibits a half-chair conformation , characterized by a puckering amplitude (Q₂) of 0.352 Å and a φ₂ angle of 262.2°, which minimizes steric strain between the sulfonyl and carboxylate groups.

Conformational Dynamics of the Pyrrolidine-Sulfonyl-Carboxylate System

The conformational flexibility of the pyrrolidine ring is influenced by the electron-withdrawing sulfonyl group and the carboxylic acid. Key observations include:

  • Gauche Effects : The sulfonyl group induces gauche conformations in the pyrrolidine ring, with torsion angles of −65.6° and 76.2° between the S–C bond and adjacent N–C bonds. These angles stabilize the molecule through intramolecular C–H···O hydrogen bonds between the pyrrolidine’s β-hydrogens and sulfonyl oxygens.

  • Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonding, forming dimers or chains in the crystalline state. This interaction is critical for stabilizing the solid-state structure and may influence solubility.

  • Ring Puckering : The half-chair conformation balances steric hindrance from the bulky sulfonyl group and electronic repulsion between the sulfonyl oxygens and carboxylate lone pairs. Substitutions on the phenyl ring (e.g., methyl groups) further modulate this equilibrium.

Comparative Analysis with Related Sulfonylated Pyrrolidine Derivatives

A comparison with structurally similar compounds highlights unique features of 4-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid:

Compound Key Structural Differences Biological Relevance
ABT-627 (A-147627) N-dialkylacetamide side chain ETᴬ-selective endothelin antagonist
EVT-2712196 Benzofuran and dichlorophenyl substituents Enzyme inhibition
1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid Piperidine sulfonyl group Antimicrobial activity
  • Electronic Effects : The 4-methylbenzenesulfonyl group in the title compound provides moderate electron-withdrawing character compared to the N-dialkylacetamide in ABT-627, which enhances ETᴬ receptor affinity.

  • Steric Bulk : The absence of a benzofuran moiety (as in EVT-2712196) reduces steric hindrance, potentially improving metabolic stability.

  • Crystallographic Trends : Sulfonylated pyrrolidines with aromatic substituents (e.g., 4-methylphenyl) consistently exhibit shorter S–C bonds (1.770 Å) than aliphatic derivatives (1.79–1.82 Å).

These structural nuances underscore the compound’s potential as a scaffold for designing receptor modulators or enzyme inhibitors with tailored pharmacokinetic properties.

Properties

CAS No.

1432682-05-7

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-8-2-4-9(5-3-8)18(16,17)11-7-13-6-10(11)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)

InChI Key

SWUNZHYDPDHPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CNCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis

Compound Name Substituents Molecular Weight (g/mol) Crude Yield (%) Purity (%) Key Features/Applications References
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid (Target Compound) 4-Methylbenzenesulfonyl, carboxylic acid ~269 N/A N/A Potential bioactivity, synthetic utility N/A
(±)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxolyl, ureido, trifluoromethyl 466 68 >99 High purity, ureido functionalization
(±)-4-(4-Methoxyphenyl)-1-methyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid 4-Methoxyphenyl, pyridyl ureido 385 45 76 Moderate yield, heterocyclic substituent
(±)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 3,5-Dimethoxyphenyl, phenyl ureido 414 76 97 High yield, dual methoxy groups
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-3-carboxylic acid 4-Fluorobenzenesulfonyl ~255 N/A 95 Fluorinated sulfonyl group
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid Cbz-protected, methyl 263.29 N/A N/A Protected amine, chiral center
(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid Tetramethylphenyl sulfonamide, naphthalene N/A N/A N/A Lead compound for Parkinson’s research

Key Observations

Sulfonyl Group Variations :

  • The target compound’s 4-methylbenzenesulfonyl group is structurally distinct from the 4-fluorobenzenesulfonyl group in . Fluorine’s electronegativity may enhance binding affinity in biological systems, while the methyl group in the target compound could improve lipophilicity .
  • The tetramethylphenyl sulfonamide group in ’s compound demonstrates how bulkier substituents might influence receptor interactions in neurodegenerative disease targets .

Ureido-Functionalized Analogs :

  • Compounds with ureido substituents (e.g., and ) exhibit varied yields (45–76%) and high purity (>99% in one case). The ureido group’s hydrogen-bonding capacity may enhance target engagement in enzyme inhibition .

Protecting Groups and Chirality: Cbz- and Boc-protected analogs () highlight strategies for stabilizing reactive amines during synthesis.

Molecular Weight and Physicochemical Properties :

  • The target compound’s molecular weight (~269 g/mol) is lower than ureido-containing analogs (e.g., 466 g/mol in ), which may improve membrane permeability in drug design contexts.

Synthetic Efficiency :

  • While the target compound’s synthesis data is unavailable, analogs with sulfonyl groups (e.g., ) achieve 95% purity, comparable to high-purity ureido derivatives (e.g., 97–99% in and ).

Biological Activity

4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a carboxylic acid, contributing to its unique biological activity. The presence of the 4-methylbenzenesulfonyl group enhances lipophilicity, which can affect the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit structure-dependent anticancer activity. For instance, research utilizing the A549 human lung adenocarcinoma model showed that various derivatives significantly reduced cell viability.

CompoundViability (%)p-value
Control100-
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid63.4<0.05
Cisplatin30.0<0.001

The results indicate that the compound has a notable cytotoxic effect against cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid have also been explored, particularly against multidrug-resistant pathogens. The compound was tested against various strains, including Klebsiella pneumoniae and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

The findings suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria .

The mechanisms underlying the biological activities of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid are still being elucidated. Preliminary studies indicate that the compound may act through:

  • Inhibition of cell proliferation : The compound appears to induce apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis : This mechanism is common among antimicrobial agents and could explain its effectiveness against Gram-positive bacteria.

Case Studies

  • Anticancer Efficacy in Lung Cancer Models :
    In a controlled study, treatment with the compound led to a significant reduction in tumor size in A549 xenograft models compared to controls, highlighting its potential as a therapeutic agent in lung cancer .
  • Antimicrobial Resistance :
    A clinical study evaluated the efficacy of the compound against resistant strains in vitro and demonstrated promising results, particularly in combination with other antibiotics, enhancing their effectiveness .

Q & A

Basic: What are the standard synthetic routes for 4-(4-methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with pyrrolidine ring formation followed by sulfonylation and carboxylation. A common approach includes:

  • Step 1: Cyclization of precursors (e.g., γ-amino acids or lactams) to form the pyrrolidine backbone.
  • Step 2: Sulfonylation at the 4-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3: Carboxylic acid introduction via hydrolysis of ester intermediates or direct carboxylation .

Optimization strategies:

  • Use anhydrous solvents (e.g., DCM or THF) to suppress side reactions during sulfonylation.
  • Monitor reaction progress via TLC or HPLC to minimize over-sulfonylation.
  • Adjust temperature (e.g., 0–25°C) to control exothermic reactions during sulfonyl chloride addition .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy:
    • ¹H/¹³C NMR: Confirm pyrrolidine ring substitution patterns and sulfonyl/carboxylic acid groups. Look for characteristic shifts: sulfonyl (~δ 2.4 ppm for methyl; δ 125–140 ppm for aromatic carbons) and carboxylic acid (~δ 170–175 ppm) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Intermediate: How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence the compound’s reactivity in downstream modifications?

Answer:
The sulfonyl group acts as a strong electron-withdrawing group, which:

  • Deactivates the pyrrolidine ring toward electrophilic substitution but facilitates nucleophilic attacks (e.g., at the 3-carboxylic acid position).
  • Enhances solubility in polar aprotic solvents (e.g., DMSO), aiding coupling reactions (e.g., amide bond formation).
  • Steric hindrance at the 4-position limits functionalization at adjacent positions, requiring careful selection of catalysts (e.g., Pd for cross-couplings) .

Advanced: What methodologies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Answer:
Contradictions often arise from assay conditions or target flexibility. Mitigation strategies include:

  • Standardized assay protocols: Fix parameters like pH, temperature, and buffer composition.
  • Orthogonal assays: Use SPR (surface plasmon resonance) for binding affinity and enzymatic assays for functional activity .
  • Computational docking: Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variability .

Advanced: How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with improved target selectivity?

Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., charge distribution) to optimize interactions with target active sites.
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes to assess binding stability and identify residues critical for selectivity .
  • Pharmacophore modeling: Map essential features (e.g., hydrogen bond donors/acceptors) to prioritize derivatives .

Intermediate: What strategies are effective for resolving racemization during stereoselective synthesis of the pyrrolidine ring?

Answer:

  • Chiral auxiliaries: Use tert-butoxycarbonyl (Boc) groups to stabilize transition states and retain stereochemistry .
  • Asymmetric catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective ring-closing metathesis .
  • Low-temperature reactions: Perform key steps (e.g., cyclization) at −78°C to minimize thermal racemization .

Advanced: How do structural modifications (e.g., halogenation at the benzene ring) impact pharmacokinetic properties?

Answer:

  • Halogen addition (e.g., Br, Cl): Increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility.
  • Methoxy groups: Improve metabolic stability by blocking cytochrome P450 oxidation sites.
  • Carboxylic acid bioisosteres: Replace with tetrazoles to enhance oral bioavailability while retaining acidity .

Intermediate: What are the best practices for troubleshooting low yields in large-scale syntheses?

Answer:

  • Scale-up adjustments: Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
  • Purification: Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates.
  • Byproduct analysis: Identify impurities via LC-MS and adjust stoichiometry or catalyst loading .

Advanced: How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Answer:

  • Variable-temperature NMR: Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at −40°C .
  • 2D NMR (COSY, HSQC): Assign overlapping protons/carbons through correlation spectroscopy.
  • Crystallography: Compare experimental XRD structures with predicted conformations .

Advanced: What in silico tools are recommended for predicting ADMET properties early in the research pipeline?

Answer:

  • SwissADME: Predict solubility, permeability, and CYP interactions.
  • ProTox-II: Estimate toxicity endpoints (e.g., LD₅₀).
  • Molinspiration: Calculate drug-likeness parameters (e.g., Rule of Five compliance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.